molecular formula C7H5BrClNO B8036199 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride

4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride

Cat. No.: B8036199
M. Wt: 234.48 g/mol
InChI Key: ZOPFQZFNZNMZEF-UHFFFAOYSA-N
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Description

4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride is an organic compound belonging to the class of benzaldoximes. It is characterized by the presence of bromine and chlorine atoms attached to the benzaldoxime structure. This compound is a white crystalline solid and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride typically involves a multi-step reaction. One common method includes the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and ethanol. This reaction forms 4-bromo-alpha-hydroxybenzaldoxime, which is then chlorinated using N-chlorosuccinimide in the presence of pyridine and chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions include nitroso compounds, amines, and various substituted benzaldoximes .

Scientific Research Applications

4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is employed in the study of enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

  • 4-Bromobenzaldehyde
  • 4-Bromobenzohydroximoyl chloride
  • N-Hydroxy-4-bromobenzenecarboximidoyl chloride

Comparison: Compared to these similar compounds, 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. This dual substitution makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

4-bromo-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFQZFNZNMZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29203-58-5
Record name 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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